![molecular formula C11H18BNO2 B1307605 4-[(Diethylamino)methyl]phenylboronic acid CAS No. 220999-48-4](/img/structure/B1307605.png)
4-[(Diethylamino)methyl]phenylboronic acid
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Overview
Description
4-[(Diethylamino)methyl]phenylboronic acid is an arylboronic acid derivative that has gained attention due to its potential applications in organic synthesis. Arylboronic acids are known for their low toxicity, good thermal stability, compatibility with various functional groups, and insensitivity to water and air . The presence of the diethylamino group in this compound suggests potential reactivity and usefulness in the synthesis of various organic molecules.
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction starting with 4-bromophenylacetic acid as the lead compound. The process includes reduction, acylation, and hydrolysis steps, culminating in the formation of the target compound. The structure of the synthesized compound is confirmed by 1H NMR spectroscopy . This synthesis route indicates the compound's accessibility for research and potential industrial applications.
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not detailed in the provided papers, the general structure of arylboronic acids suggests a planar geometry around the boron atom, which can form reversible covalent bonds with hydroxyl groups. This reactivity is crucial for its role in organic synthesis, particularly in Suzuki coupling reactions, which are not discussed in the provided papers but are well-known in the field of chemistry.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of this compound. However, arylboronic acids, in general, are known to participate in various organic reactions, such as amidation catalysis . The ortho-substituent on phenylboronic acids can influence the reactivity, as seen in the case of 2,4-bis(trifluoromethyl)phenylboronic acid, which catalyzes dehydrative condensation between carboxylic acids and amines . This suggests that the diethylamino group in this compound may also play a role in similar reactions.
Physical and Chemical Properties Analysis
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
4-[(Diethylamino)methyl]phenylboronic acid is an important intermediate in organic synthesis, valued for its low toxicity, good thermal stability, and compatibility with functional groups on water and air insensitivity. Its significance in organic chemistry is highlighted by Zhang Da (2015), who synthesized the compound through a three-step reaction, starting from 4-bromophenylacetic acid, and tested its structure using 1H NMR (Zhang Da, 2015). This research underscores its potential in the field of synthetic organic chemistry.
Nanomaterials and Biomedical Engineering
The compound's derivatives, particularly phenylboronic acid-containing nanomaterials, have applications in biomedical engineering due to their unique stimuli-responsive characteristics. Studies by U. Hasegawa et al. (2015) produced nanoparticles with a framboidal morphology, which may exhibit additional morphology-related effects useful in medical applications (Hasegawa, Nishida, & Vlies, 2015).
Pharmaceutical and Chemical Engineering
Chu Liang-yin (2006) reviewed the applications of phenylboronic acid and its derivatives in pharmaceutical and chemical engineering. They are used for the recognition, separation, and detection of polyol compounds like saccharides, glycolipids, glycoproteins, and nucleotides. Their role in self-regulated insulin delivery, tissue engineering, separation, and sensor systems was emphasized, suggesting extensive future developments (Chu Liang-yin, 2006).
Cancer Therapy and Gene Delivery
Phenylboronic acid derivatives, such as those studied by Jiebing Yang et al. (2019), have been employed in cancer therapy and gene delivery. They developed a derivative for tumor-targeting and efficient delivery of short GC-rich DNA, disrupting microtubule polymerization, inducing apoptosis, and cell cycle arrest in hepatocellular carcinoma cells (Yang et al., 2019).
Biosensors and Drug Delivery Systems
The compound and its derivatives play a critical role in the development of biosensors and drug delivery systems. Tianyu Lan and Qianqian Guo (2019) highlighted the recent advances in fabricating phenylboronic acid-decorated polymeric nanomaterials, focusing on interactions with glucose and sialic acid for applications in drug delivery systems and biosensors (Lan & Guo, 2019).
Glucose-Responsive Materials
A. Matsumoto et al. (2003) developed novel glucose-responsive polymers that operate under physiological conditions. They used a newly synthesized phenylborate derivative as a glucose-sensing moiety, aiming for future use in a self-regulated insulin delivery system to treat diabetes mellitus (Matsumoto, Ikeda, Harada, & Kataoka, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, including this compound, are generally known for their ability to form stable covalent complexes with compounds containing 1,2- or 1,3-diols, such as carbohydrates and steroid diols .
Mode of Action
4-[(Diethylamino)methyl]phenylboronic acid is a useful cross-coupling partner in palladium-catalyzed carbon-carbon bond formation, specifically in the Suzuki-Miyaura reaction . In this reaction, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The Suzuki-Miyaura reaction, in which this compound participates, is a key step in many synthetic pathways. This reaction is used to create biaryl compounds, which are common structural motifs in many pharmaceuticals and organic materials .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura reaction . This can lead to the synthesis of biaryl compounds, which have various applications in pharmaceuticals and organic materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a palladium catalyst and a base . Additionally, the compound is sensitive to moisture and heat, and should be stored under inert gas at temperatures below 0°C .
properties
IUPAC Name |
[4-(diethylaminomethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-5-7-11(8-6-10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXUKAGOUGPEOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(CC)CC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400728 |
Source
|
Record name | {4-[(Diethylamino)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220999-48-4 |
Source
|
Record name | {4-[(Diethylamino)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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